molecular formula C19H26N4O3S B2949670 2-methyl-4-(4-phenylmethanesulfonylpiperazin-1-yl)-6-propoxypyrimidine CAS No. 946354-43-4

2-methyl-4-(4-phenylmethanesulfonylpiperazin-1-yl)-6-propoxypyrimidine

Cat. No.: B2949670
CAS No.: 946354-43-4
M. Wt: 390.5
InChI Key: OQOODCGCVXYLMM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds often involves multi-step reactions. For instance, the synthesis of piperazine derivatives includes cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .


Molecular Structure Analysis

The molecular structure of similar compounds has been elucidated by single crystal X-ray diffraction studies. The piperazine ring in these molecules often has a chair conformation and the aldehyde group is twisted with respect to the quinoline group due to the bulky piperazinyl group present in the ortho position .

Scientific Research Applications

Synthesis and Chemical Properties

  • Novel Heterocyclic Compounds Synthesis : Research involves synthesizing novel heterocyclic compounds with potential analgesic and anti-inflammatory activities. These compounds, including benzodifuranyl derivatives and thiazolopyrimidines, show significant COX-2 inhibitory activity, suggesting their utility in developing new therapeutic agents (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Pharmacological Evaluation

  • Antidepressant Activity : A novel antidepressant compound was metabolically investigated, showing oxidative metabolism leading to various metabolites. This study highlights the compound's biotransformation, essential for understanding its pharmacokinetics and designing safer and more effective drugs (Hvenegaard, Bang-Andersen, Pedersen, Jørgensen, Püschl, & Dalgaard, 2012).

  • Anticancer Activity : The synthesis and in vitro antiproliferative activity of certain pyridopyrimidinone derivatives against human cancer cell lines indicate potential anticancer agents. This research demonstrates the importance of structural modification in enhancing therapeutic activity against various cancer types (Mallesha, Mohana, Veeresh, Alvala, & Mallika, 2012).

  • Antimicrobial and Anti-HIV Activity : Studies on pyrrolopyrimidin-yl benzenesulfonamides and nitroimidazole derivatives have shown significant in vitro anti-HIV activity. These findings suggest the potential for developing new antiviral therapies targeting specific stages of the HIV replication cycle (Al-Masoudi, Al-Soud, De Clercq, & Pannecouque, 2007).

  • Antioxidant Properties : Analogues of N,N-dimethyl-4-(pyrimidin-2-yl)piperazine-1-sulfonamide with free radical scavenger groups have been synthesized and evaluated for their potential in treating age-related diseases. These compounds offer protection against oxidative stress-induced cell damage, suggesting their use in preventing or treating cataracts, AMD, and Alzheimer's disease (Jin, Randazzo, Zhang, & Kador, 2010).

Mechanism of Action

The mechanism of action of similar compounds often involves inhibition of certain biological pathways. For example, piperaquine, a similar compound, inhibits the P. Falciparum parasite’s haem detoxification pathway .

Properties

IUPAC Name

4-(4-benzylsulfonylpiperazin-1-yl)-2-methyl-6-propoxypyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N4O3S/c1-3-13-26-19-14-18(20-16(2)21-19)22-9-11-23(12-10-22)27(24,25)15-17-7-5-4-6-8-17/h4-8,14H,3,9-13,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQOODCGCVXYLMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=NC(=NC(=C1)N2CCN(CC2)S(=O)(=O)CC3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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